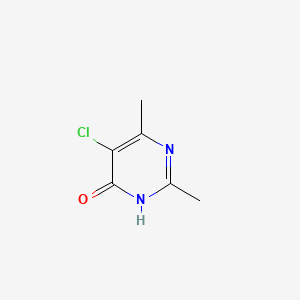

5-Chloro-2,6-dimethylpyrimidin-4-ol

Descripción

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Chemistry

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. ontosight.ai Its derivatives are fundamental to life, forming the basis of the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). ontosight.ai The pyrimidine ring system is also found in vitamin B1 (thiamine).

The arrangement of nitrogen atoms in the pyrimidine ring makes it a π-deficient system. This electronic characteristic influences its reactivity, making it susceptible to nucleophilic substitution, while electrophilic substitution is generally more difficult. thieme.de This reactivity profile allows for a wide range of chemical modifications, making pyrimidines versatile building blocks in synthesis.

Academic Significance of Substituted Pyrimidine Scaffolds in Chemical Research

The functionalization of the pyrimidine core with various substituents gives rise to a vast library of molecules with diverse chemical and biological properties. These "substituted pyrimidine scaffolds" are of profound interest to researchers. The introduction of different functional groups can dramatically alter a molecule's size, shape, electronic distribution, and hydrogen bonding capabilities.

In medicinal chemistry, substituted pyrimidines are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. This has led to the development of numerous drugs with a pyrimidine core that exhibit activities such as antimicrobial, antiviral, and anticancer effects. ontosight.ai The ability to systematically modify the substituents on the pyrimidine ring allows chemists to fine-tune the pharmacological profile of a compound, optimizing its efficacy and selectivity.

Research Focus and Scope on 5-Chloro-2,6-dimethylpyrimidin-4-ol within Pyrimidine Chemistry

A focused search for research dedicated to This compound did not yield specific studies detailing its synthesis, characterization, or activity. Chemical supplier catalogs list numerous related, yet distinct, compounds, such as:

4-Amino-5-chloro-2,6-dimethylpyrimidine chemsrc.com

6-Chloro-2,5-dimethylpyrimidin-4-ol uni.lu

2,6-Dimethylpyrimidin-4-ol bldpharm.com

5-Amino-2,6-dimethylpyrimidin-4-ol ontosight.ai

The existence of these isomers and analogues suggests that the synthesis of this compound is chemically feasible. It would likely serve as a chemical intermediate, a building block for the synthesis of more complex molecules. The presence of a chloro group, a hydroxyl group (which exists in tautomeric equilibrium with a ketone), and two methyl groups provides multiple points for further chemical reactions. However, without dedicated literature, any discussion of its specific reactivity or potential applications remains speculative.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHKZZKOARREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-Chloro-2,6-dimethylpyrimidin-4-ol

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection targets the carbon-chlorine bond at the C-5 position, identifying 2,6-Dimethylpyrimidin-4-ol as the immediate precursor. This key intermediate is readily accessible and serves as the foundation for the synthesis.

Further disconnection of the pyrimidine (B1678525) ring itself leads back to simpler, acyclic starting materials. The pyrimidine core can be deconstructed via the cleavage of its C-N bonds, a common strategy in heterocyclic retrosynthesis. This approach points to a 1,3-dicarbonyl compound, specifically acetylacetone (B45752), and an amidine derivative or a related synthon like urea (B33335) or guanidine (B92328), as the fundamental building blocks. This analysis highlights two main strategic steps: the formation of the pyrimidine ring and the subsequent regioselective chlorination at the C-5 position.

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the pyrimidine nucleus followed by targeted halogenation.

The formation of the foundational 2,6-dimethylpyrimidin-4-ol core is classically achieved through condensation reactions. The most common approach involves the cyclization of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative. For the synthesis of the 2,6-dimethylpyrimidin-4-ol precursor, acetylacetone serves as the 1,3-dicarbonyl component. Its reaction with urea in the presence of an acid or base catalyst leads to the formation of the pyrimidine ring through a cyclocondensation process. A similar reaction can be performed with thiourea, which initially yields a 2-thiol derivative that can be subsequently converted to the desired 4-ol. researchgate.net This method is a robust and widely utilized strategy for accessing a variety of pyrimidine derivatives. nih.gov

The C-5 position of the pyrimidine ring in uracil (B121893) and its derivatives is nucleophilic and susceptible to electrophilic attack. mostwiedzy.plresearchgate.net This inherent reactivity allows for strategic halogenation. Various halogenating agents can be employed for the direct introduction of a chlorine atom at the C-5 position of the 2,6-dimethylpyrimidin-4-ol precursor. mostwiedzy.pl The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield.

A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides involves the use of N-halosuccinimides, such as N-Chlorosuccinimide (NCS), often in a suitable solvent like an ionic liquid, which can proceed without a catalyst. elsevierpure.com Other chlorinating agents reported for similar pyrimidine systems include sulfuryl chloride (SO2Cl2) and iodobenzene (B50100) dichloride (PhICl2). mostwiedzy.plresearchgate.net The reaction with iodine monochloride (ICl) is also a facile method for halogenation at the C-5 position. researchgate.net

Table 1: Common Reagents for C-5 Halogenation of Pyrimidines

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Ionic Liquid or Acetic Acid | mostwiedzy.plelsevierpure.com |

| Iodine Monochloride | ICl | Various Solvents | researchgate.net |

| Iodobenzene Dichloride | PhICl₂ | Organic Solvents | researchgate.net |

The most direct synthetic route to this compound involves the derivatization of the readily available precursor, 2,6-dimethylpyrimidin-4-ol. sigmaaldrich.com This precursor, a white to pale yellow crystalline powder, presents an activated pyrimidine ring system where the C-5 position is primed for electrophilic substitution. sigmaaldrich.com The synthesis is therefore a targeted C-5 halogenation reaction as described in the previous section. The hydroxyl group at the C-4 position directs the electrophilic attack to the C-5 position, making this transformation efficient. The selection of a suitable chlorinating agent, such as N-Chlorosuccinimide (NCS), allows for the clean and high-yielding conversion of the precursor to the final chlorinated product.

An alternative strategy for the functionalization of the C-5 position involves the use of hypervalent iodine reagents to form aryliodonium ylides. scispace.com The synthesis of aryliodonium ylides of 2,6-dimethylpyrimidin-4-ol can be achieved by reacting the parent heterocycle with (dichloroiodo)arenes. researchgate.netmanchester.ac.uk These ylides are stable, synthetically useful intermediates. researchgate.netresearchgate.net

Crucially, these aryliodonium ylides serve as precursors to C-5 halogenated pyrimidines. Treatment of the ylide with hydrochloric acid can furnish the corresponding 5-chloropyrimidone, demonstrating the utility of this method for introducing a halogen at the desired position. researchgate.net This pathway offers an indirect but effective method for C-5 functionalization, complementing the direct halogenation approaches.

Chemical Reactivity of the Pyrimidine Core in this compound

The chemical reactivity of this compound is dictated by its constituent functional groups and the aromatic pyrimidine ring. The chlorine atom at the C-5 position is a key handle for further synthetic transformations. Halogenated heterocycles are valuable synthetic intermediates, often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov For instance, the chloro group can potentially participate in palladium-catalyzed reactions like the Suzuki or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl substituents at the C-5 position. nih.govresearchgate.net

Furthermore, the pyrimidine ring itself possesses distinct reactive sites. The hydroxyl group at C-4 can be converted into a better leaving group, such as a chloro group by treatment with reagents like phosphorus oxychloride (POCl3). chemicalbook.comthieme.de This would generate a dichlorinated pyrimidine, where the C-4 chloro substituent would be highly susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiolates). This highlights the compound's potential as a versatile building block in medicinal and materials chemistry. thieme.de

A Comprehensive Analysis of this compound: Synthesis and Reactivity

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules and functional materials. Among its many derivatives, this compound stands out as a versatile building block in organic synthesis. This article delves into the specific chemical characteristics of this compound, focusing on its synthetic methodologies and chemical transformations.

The reactivity of this compound is governed by the interplay of its various functional groups and the inherent electronic properties of the pyrimidine ring.

Tautomeric Equilibria of the 4-Hydroxyl Group (Keto-Enol Forms)

The 4-hydroxyl group of this compound engages in tautomeric equilibria, existing as both the hydroxyl (enol) form and the more stable keto form, 5-chloro-2,6-dimethylpyrimidin-4(3H)-one. researchgate.netchemicalbook.com In solution, 4-hydroxypyrimidines are known to undergo this keto-enol tautomerization. researchgate.net The relative stability of these tautomers can be influenced by substituents on the pyrimidine ring. researchgate.net Generally, the ketonic form is predominant for 4-hydroxypyrimidines. researchgate.netnih.gov The introduction of a nitrogen atom at the 1-position of the ring, as in the case of pyrimidines, shifts the equilibrium towards the ketonic form compared to their pyridine (B92270) analogs. nih.gov While the isolated 4-pyrimidone and its analogs favor the 4-keto structure, the presence of water does not alter this stability order. chemicalbook.com It is noteworthy that intramolecular proton migration requires a significant activation energy. chemicalbook.com

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominance |

| Enol Form (4-Hydroxyl) |  | Minor |

| Keto Form (4-Oxo) |  | Major |

Nucleophilic Substitution Reactions at Electrophilic Centers (C-2, C-4, C-6)

The pyrimidine ring is considered π-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgwuxiapptec.com The reactivity order for nucleophilic attack on halopyrimidines is generally C4(6) > C2 > C5. acs.org This increased reactivity at the C-4 and C-6 positions is attributed to the ability of both nitrogen atoms to delocalize the negative charge of the intermediate. bhu.ac.in

The presence of substituents can significantly influence the regioselectivity of these reactions. For instance, in 2,4-dichloropyrimidines, substitution generally favors the C-4 position. wuxiapptec.comacs.org However, the presence of an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com Conversely, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, often show a strong preference for the C-4 position in 2,4-dichloropyrimidines. acs.org

In the case of this compound, the hydroxyl group (or its keto tautomer) and the two methyl groups will influence the reactivity of the electrophilic centers. The electron-donating nature of the methyl groups at C-2 and C-6 would generally be expected to decrease the electrophilicity of these positions. However, the chlorine at C-5 can also modulate the electronic properties of the ring.

Electrophilic Aromatic Substitution at the Pyrimidine Ring (Consideration of C-5 Reactivity)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. wikipedia.orgbhu.ac.inresearchgate.net The two nitrogen atoms decrease the electron density of the ring, making it less susceptible to attack by electrophiles. researchgate.net However, the presence of activating groups, such as hydroxyl or amino groups, can facilitate electrophilic substitution, which typically occurs at the C-5 position, the least electron-deficient carbon. wikipedia.orgresearchgate.net

For this compound, the hydroxyl group at C-4 and the methyl groups at C-2 and C-6 are activating groups. This activation makes electrophilic substitution at the C-5 position more feasible. However, the C-5 position is already substituted with a chlorine atom. Therefore, direct electrophilic substitution on the ring would require displacement of the existing chloro group or would be directed to other available positions if any were present and sufficiently activated. Reactions like nitration and halogenation have been observed on substituted pyrimidines at the C-5 position. wikipedia.org For example, bromination of pyrimidine nucleosides at the C-5 position can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov

Reactions Involving Methyl Substituents at C-2 and C-6

The methyl groups at the C-2 and C-6 positions of the pyrimidine ring can undergo a variety of reactions, most notably those involving deprotonation to form a carbanion. This nucleophilic species can then be functionalized with various electrophiles. The presence of methyl groups on a pyrimidine-based ligand has been shown to influence the coordination chemistry of the molecule, for example, in the formation of silver(I) coordination networks. rsc.org

Functional Group Transformations of this compound

The hydroxyl and chloro substituents on the pyrimidine ring offer opportunities for a range of functional group transformations, further expanding the synthetic utility of this compound.

Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-4 position can be converted into other functional groups through reactions such as etherification and esterification. A common transformation for hydroxypyrimidines is the conversion to the corresponding chloropyrimidine using reagents like phosphorus oxychloride. bhu.ac.inchemicalbook.com This transformation is a key step in activating the C-4 position for subsequent nucleophilic substitution reactions.

Transformations of the Chlorine Atom at C-5

The chlorine atom at the C-5 position is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.orglibretexts.org

The Suzuki coupling, for instance, allows for the reaction of the chloropyrimidine with boronic acids in the presence of a palladium catalyst to form biaryl compounds. nih.govresearchgate.net The Buchwald-Hartwig amination enables the coupling of the chloropyrimidine with amines to synthesize amino-substituted pyrimidines. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org These reactions have been successfully applied to various chloropyridines and chloropyrimidines, demonstrating their broad scope and utility. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Structure Determination

No experimental X-ray crystallography data for 5-Chloro-2,6-dimethylpyrimidin-4-ol or its very close analogs was found in the conducted searches. Therefore, a detailed description of its solid-state molecular structure, including bond lengths, bond angles, and crystal packing, cannot be provided.

Integrated Spectroscopic Data Interpretation for Structural Confirmation

Without access to experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound, a holistic interpretation to confirm its chemical structure is not possible. The integration of these techniques is crucial for unambiguously determining the molecular architecture of a compound. Each method provides a unique piece of the structural puzzle: NMR spectroscopy reveals the connectivity and chemical environment of hydrogen and carbon atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. The absence of this collective data prevents a scientifically rigorous confirmation of the structure of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the preferred method for investigating the properties of medium-sized organic molecules like 5-Chloro-2,6-dimethylpyrimidin-4-ol. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT study on a pyrimidine (B1678525) derivative involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, providing a detailed description of the molecule's properties. ijesit.com

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest possible energy. ufba.br For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles.

Given the potential for tautomerism in the pyrimidinol ring (keto-enol forms) and the rotational freedom of the methyl groups, a conformational analysis is crucial. This involves exploring different possible arrangements (conformers) to identify the most stable form. Techniques like simulated annealing can be employed to navigate the potential energy surface and avoid getting trapped in local minima, ensuring the identified geometry is the true global minimum. ufba.br The optimized geometric parameters, such as those shown in the illustrative table below, are fundamental for all subsequent calculations.

Illustrative Optimized Geometrical Parameters This table demonstrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT calculation.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.38 Å | |

| C6-C5 | 1.40 Å | |

| C5-C4 | 1.42 Å | |

| C4-N3 | 1.37 Å | |

| N3-C2 | 1.33 Å | |

| C5-Cl | 1.74 Å | |

| C4-O | 1.25 Å | |

| Bond Angle | N1-C2-N3 | 120.5° |

| C2-N3-C4 | 118.9° | |

| N3-C4-C5 | 119.5° | |

| C4-C5-C6 | 121.0° | |

| C5-C6-N1 | 120.1° | |

| Dihedral Angle | N3-C2-N1-C6 | 0.0° |

Electronic Structure Analysis: HOMO-LUMO Orbital Energies and Gap Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. ijesit.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijesit.com This analysis is vital for predicting the chemical reactivity and kinetic stability of this compound. For a related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine, the HOMO-LUMO gap was calculated to be 4.71 eV, indicating high reactivity. veterinaria.org A similar analysis for the title compound would reveal its electronic stability and potential for intramolecular charge transfer. veterinaria.org

Illustrative Frontier Orbital Energies This table shows representative data from a HOMO-LUMO analysis. The specific values are for demonstrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap (ΔE) | 4.74 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the peaks observed in experimental spectra. Comparing the calculated and experimental spectra helps to confirm the molecular structure. ijesit.com Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. veterinaria.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to aid in the structural elucidation of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. chemrxiv.org It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP maps use a color scale, typically with red indicating regions of most negative electrostatic potential (prone to electrophilic attack) and blue indicating regions of most positive electrostatic potential (prone to nucleophilic attack). youtube.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms in the pyrimidine ring, suggesting these are the primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen of the hydroxyl group. This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. chemrxiv.org

Analysis of Charge Distribution and Charge Transfer Interactions

Understanding how charge is distributed across the atoms of a molecule is fundamental to explaining its polarity, solubility, and reactivity. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial atomic charges. veterinaria.org This analysis for this compound would quantify the electron-withdrawing effects of the chlorine atom and the electronegative oxygen and nitrogen atoms, revealing the charge delocalization within the pyrimidine ring.

These charge analyses also underpin the study of intramolecular charge transfer (ICT). ICT occurs when electron density moves from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This phenomenon is often analyzed using TD-DFT (Time-Dependent DFT) and is closely related to the molecule's UV-Vis absorption properties. veterinaria.orgmaterialsciencejournal.org

Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Descriptors)

To provide a more quantitative measure of reactivity, a range of chemical reactivity descriptors can be calculated from the DFT results. These descriptors, rooted in conceptual DFT, help to predict the most reactive sites in a molecule.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and global electrophilicity (ω) are derived from the HOMO and LUMO energies. These values provide a general measure of the molecule's stability and reactivity.

Fukui Functions: These functions identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function analysis provides a more detailed, atom-specific picture of reactivity than the MEP map alone, pinpointing the most likely centers for chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and solvation effects.

For this compound, MD simulations could be employed to understand how the molecule interacts with its environment, particularly in a solvent like water. These simulations can reveal the stability of the molecule's structure and how it forms hydrogen bonds or other non-covalent interactions with surrounding solvent molecules. Such studies are fundamental for predicting the compound's solubility and its distribution in biological systems and the environment.

A typical MD simulation would involve placing a model of this compound in a simulated box of water molecules and observing the system's evolution over nanoseconds or even microseconds. The resulting trajectory would provide data on various structural and dynamic properties.

Hypothetical Data from Molecular Dynamics Simulations:

The following table illustrates the type of data that could be generated from a molecular dynamics study of this compound in an aqueous solution. Note: This data is illustrative and not based on actual experimental or computational results.

| Property | Hypothetical Value/Observation | Significance |

| Root Mean Square Deviation (RMSD) | 2.5 Å | Indicates the stability of the molecule's conformation over the simulation time. |

| Radius of Gyration (Rg) | 3.8 Å | Provides insight into the compactness of the molecule's structure in solution. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Measures the exposure of the molecule to the solvent, affecting solubility and reactivity. |

| Hydrogen Bond Analysis | Average of 2 hydrogen bonds with water | Details the specific interactions between the pyrimidinol and water molecules, crucial for understanding solvation. |

Computational Approaches to Environmental Chemical Fate Prediction

Computational models are increasingly used to predict the environmental fate of chemical compounds, offering a cost-effective and ethical alternative to extensive experimental testing. These models can estimate a substance's persistence, bioaccumulation, and toxicity (PBT) characteristics.

For this compound, computational approaches could predict its behavior and transformation in the environment. A key aspect of environmental fate is the reaction with atmospheric oxidants, such as the hydroxyl radical (•OH), which is a primary degradation pathway for many organic compounds in the atmosphere and in water.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms between this compound and environmental oxidants. These calculations can determine the activation energies and reaction rates for various potential degradation pathways, identifying the most likely transformation products. This information is critical for assessing the environmental persistence of the compound and the potential impact of its degradation products. tdl.org

Hypothetical Data for Environmental Fate Prediction:

This table presents hypothetical data that could be obtained from computational studies on the environmental fate of this compound. Note: This data is for illustrative purposes and does not represent actual findings.

| Parameter | Predicted Value | Method | Implication |

| Atmospheric Half-life (vs. •OH) | 12 hours | Quantitative Structure-Activity Relationship (QSAR) Model | Predicts how long the compound persists in the atmosphere before being degraded. |

| Reaction Rate Constant with •OH | 5.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | DFT Calculation | Quantifies the speed of the primary degradation reaction in the environment. tdl.org |

| Primary Degradation Products | Hydroxylated and de-chlorinated pyrimidinols | Mechanistic Study using DFT | Identifies the initial chemical species formed upon degradation, which require their own environmental assessment. |

| Biodegradability | Predicted to be not readily biodegradable | Biodegradation Prediction Models | Suggests potential for persistence in soil and water systems. |

While direct computational studies on this compound are scarce, the application of established theoretical and computational chemistry methods holds the key to unlocking a deeper understanding of its properties and environmental impact. Future research in this area would be invaluable for a comprehensive risk assessment of this compound.

Advanced Applications and Research Horizons in Chemical Science

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

5-Chloro-2,6-dimethylpyrimidin-4-ol is a valuable precursor in the synthesis of more complex molecules due to the reactivity of its chloro and hydroxyl functional groups. The chlorine atom at the 5-position and the hydroxyl group at the 4-position of the pyrimidine (B1678525) ring provide two distinct reaction sites that can be selectively targeted to build molecular complexity.

The general reactivity of pyrimidines allows for a variety of synthetic transformations. For instance, the chlorine atom can be displaced through nucleophilic substitution reactions, a common strategy for introducing a wide range of functional groups. researchgate.net Similarly, the hydroxyl group can be alkylated, acylated, or converted to other functional groups, further expanding the synthetic possibilities.

While specific examples detailing the direct use of this compound in complex syntheses are not extensively documented in publicly available literature, the known reactivity of related chloropyrimidines and pyrimidinols provides a strong indication of its synthetic utility. For example, the synthesis of various pyrimidine derivatives often involves the reaction of substituted pyrimidines with different reagents to create new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The presence of both a chloro and a hydroxyl group on the same pyrimidine ring, as in this compound, offers the potential for sequential or regioselective reactions to construct intricate molecular architectures.

Catalytic Applications and Ligand Design for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate to metal centers, making it and its derivatives potential ligands in coordination chemistry and catalysis. rsc.orgacs.org The field has seen a rise in the use of nitrogen-containing heterocyclic compounds as ligands for various transition metal catalysts. rsc.org

While direct catalytic applications of this compound are not widely reported, the broader class of pyrimidine derivatives has been explored for its catalytic potential. For example, pyrimidine-based ligands have been used in the development of hybrid catalysts for the synthesis of complex organic scaffolds. nih.govacs.org These catalysts can be designed to facilitate specific chemical transformations with high efficiency and selectivity.

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The substituents on the pyrimidine ring can be modified to tune the electronic and steric properties of the resulting ligand. In the case of this compound, the chloro and methyl groups, along with the hydroxyl group, could influence the coordination environment around a metal center, potentially leading to novel catalytic activities. For instance, pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, which then exhibit catalytic and biological activities. nih.gov

Implications in Materials Science (e.g., for novel functional materials, optoelectronic applications)

Pyrimidine derivatives are of growing interest in materials science due to their unique electronic and photophysical properties. rsc.org The π-deficient nature of the pyrimidine ring, combined with the potential for introducing various functional groups, makes these compounds promising candidates for the development of novel functional materials, particularly in the field of optoelectronics. nih.gov

Research has shown that pyrimidine-based molecules can be designed as emitters for organic light-emitting diodes (OLEDs). nih.gov By tuning the substituents on the pyrimidine core, the emissive characteristics and optoelectronic properties of these materials can be finely controlled. nih.gov For example, introducing electron-donating and electron-accepting groups into a pyrimidine-containing molecule can lead to materials with thermally activated delayed fluorescence (TADF), a key property for high-efficiency OLEDs. nih.gov

Furthermore, the ability of pyrimidine derivatives to form hydrogen bonds and participate in π-π stacking interactions can be exploited to create self-assembling materials with ordered structures. These supramolecular assemblies can exhibit interesting optical and electronic properties, making them suitable for applications in sensors and other advanced technologies. rsc.org While the direct application of this compound in this area is yet to be fully explored, its structure provides a foundation for the design of new materials with tailored properties. The presence of the chloro and hydroxyl groups offers handles for further functionalization to create more complex, functional molecules.

Environmental Chemical Fate and Transformation Mechanisms of Pyrimidine Compounds

Understanding the environmental fate of pyrimidine compounds is crucial for assessing their potential impact on ecosystems. The transformation of these compounds in the environment is governed by various processes, including photochemical degradation, oxidation by reactive oxygen species, and hydrolysis.

Photochemical Degradation Pathways in Aqueous Environments

The photochemical degradation of chlorinated organic compounds in aqueous environments is an important transformation pathway. For chloropyrimidines, UV irradiation can lead to the cleavage of the carbon-chlorine bond. nih.gov Studies on 2-chloropyrimidine (B141910) have shown that UV light can induce both heterolytic and homolytic rupture of the C-Cl bond. nih.gov Heterolytic cleavage leads to the formation of hydroxypyrimidine, while homolytic cleavage generates pyrimidinyl radicals that can react further. nih.gov This suggests that this compound could undergo similar photochemical degradation, leading to the formation of hydroxylated and other transformation products in sunlit surface waters. The presence of dissolved organic matter can also influence photochemical degradation rates by producing reactive species like hydrated electrons and hydroxyl radicals. nih.gov

Oxidative Transformations by Reactive Oxygen Species (e.g., Singlet Oxygen Reactivity)

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, are highly reactive and can contribute to the degradation of organic pollutants in the environment. youtube.com The pyrimidine ring is susceptible to attack by ROS. The hydroxyl radical, for instance, can react with the double bonds in the pyrimidine ring, leading to the formation of oxidized products. nih.govnih.gov This process is a significant pathway for the degradation of many organic molecules in aqueous systems. The reaction of pyrimidine bases with ROS can lead to a variety of oxidation products, and this is a key aspect of DNA damage in biological systems. nih.gov By extension, similar oxidative transformations are expected to play a role in the environmental degradation of pyrimidine derivatives like this compound.

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a key process that determines the persistence of chemical compounds in aquatic environments. The hydrolytic stability of a compound depends on its chemical structure and the pH of the water. For some pyrimidine derivatives, hydrolysis can be a significant degradation pathway. nih.gov For instance, the stability of certain anticancer drugs containing a pyrimidine ring has been studied, and their hydrolysis rates were found to be pH and temperature-dependent. nih.gov The chlorine atom in this compound is a potential site for hydrolysis, which would lead to its replacement by a hydroxyl group. The rate of this reaction would likely be influenced by pH and temperature, with potential implications for the persistence and transformation of the compound in different aquatic environments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,6-dimethylpyrimidin-4-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves halogenation and alkylation of pyrimidine precursors. For example, chlorination at the 5-position can be achieved using POCl₃ or PCl₅ under reflux conditions. Methyl groups at positions 2 and 6 may be introduced via nucleophilic substitution with methylating agents like methyl iodide in the presence of a base (e.g., NaH). Optimization includes temperature control (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios to minimize side products .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm product identity via (e.g., singlet for methyl groups at δ 2.4–2.6 ppm) and mass spectrometry .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Techniques :

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions. Requires high-quality crystals grown via slow evaporation in solvents like ethanol or acetonitrile .

- NMR spectroscopy : and NMR to identify proton environments and carbon frameworks. For example, the hydroxyl proton (4-ol) may appear as a broad singlet at δ 10–12 ppm in DMSO-d₆ .

- IR spectroscopy : Detect functional groups (e.g., O-H stretch at 3200–3400 cm, C-Cl at 600–800 cm) .

Q. How can researchers assess the purity of this compound?

- Methods :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatile derivatives.

- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (<0.3% deviation).

- Melting point determination : Sharp melting points within a 1–2°C range indicate high purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Approach :

Variable-temperature NMR : Identify dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C.

DFT calculations : Predict NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate conformers or tautomers.

Complementary techniques : Use X-ray crystallography to resolve ambiguities in substituent positions .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions (e.g., introducing substituents at the 4-ol position)?

- Design :

- Protecting groups : Temporarily block the hydroxyl group with TMSCl or acetic anhydride to direct reactivity to other sites.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, favoring specific pathways .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Workflow :

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.

Reactivity descriptors : Calculate Fukui indices or HOMO/LUMO energies to identify electrophilic/nucleophilic sites.

MD simulations : Study solvation effects and transition states in proposed reactions (e.g., nucleophilic aromatic substitution) .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between experimental and computational bond lengths (e.g., C-Cl in X-ray vs. DFT)?

- Analysis :

- Crystal packing effects : X-ray data may show shorter bond lengths due to intermolecular forces. Compare with gas-phase DFT models.

- Basis set selection : Use higher-level basis sets (e.g., def2-TZVP) to improve accuracy.

- Error margins : Accept deviations <0.02 Å as within computational uncertainty .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

- Protocol :

- Buffer systems : Use phosphate (pH 2–8) or carbonate (pH 9–11) buffers. Monitor degradation via UV-Vis at λmax (e.g., 270 nm).

- Mass balance : Quantify decomposition products (e.g., hydrolysis to pyrimidinones) using LC-MS.

- Temperature : Conduct accelerated stability studies at 40°C/75% RH to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.